N1-Propan-2-YL-N2-propyl-ethanedihydrazide
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Description
N1-Propan-2-YL-N2-propyl-ethanedihydrazide is a useful research compound. Its molecular formula is C8H18N4O2 and its molecular weight is 202.25 g/mol. The purity is usually 95%.
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Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for N1-Propan-2-YL-N2-propyl-ethanedihydrazide involves the reaction of propan-2-yl hydrazinecarboxylate with propyl hydrazinecarboxylate in the presence of a dehydrating agent.
Starting Materials
Propan-2-yl hydrazinecarboxylate, Propyl hydrazinecarboxylate, Dehydrating agent (e.g. phosphorus oxychloride, thionyl chloride)
Reaction
Step 1: Propan-2-yl hydrazinecarboxylate and propyl hydrazinecarboxylate are mixed together in a suitable solvent (e.g. ethanol, methanol) in a 1:1 molar ratio., Step 2: A dehydrating agent (e.g. phosphorus oxychloride, thionyl chloride) is added dropwise to the reaction mixture while stirring at room temperature., Step 3: The reaction mixture is heated under reflux for several hours (e.g. 6-8 hours) to complete the reaction., Step 4: The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure., Step 5: The crude product is purified by column chromatography using a suitable eluent (e.g. ethyl acetate/hexane) to obtain N1-Propan-2-YL-N2-propyl-ethanedihydrazide as a white solid.
properties
IUPAC Name |
2-N-propan-2-yl-1-N-propylethanedihydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N4O2/c1-4-5-11(9)7(13)8(14)12(10)6(2)3/h6H,4-5,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYYFMWOAYJDIKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C(=O)C(=O)N(C(C)C)N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-Propan-2-YL-N2-propyl-ethanedihydrazide |
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